molecular formula C6H11ClO2S B1598094 Cyclopentylmethanesulfonyl Chloride CAS No. 242459-85-4

Cyclopentylmethanesulfonyl Chloride

Cat. No. B1598094
M. Wt: 182.67 g/mol
InChI Key: FKELTSTWLHPFMJ-UHFFFAOYSA-N
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Description

Cyclopentylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The Cyclopentylmethanesulfonyl Chloride molecule contains a total of 21 bond(s). There are 10 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), and 1 sulfone .


Physical And Chemical Properties Analysis

Cyclopentylmethanesulfonyl chloride is a liquid at room temperature . It has a molecular weight of 182.67 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Silyl Radical-Mediated Activation of Sulfamoyl Chlorides : A study by Hell et al. (2019) describes the activation of sulfamoyl and sulfonyl chlorides, including cyclopentylmethanesulfonyl chloride analogs, by Cl-atom abstraction by a silyl radical. This method enables direct access to aliphatic sulfonamides from alkenes, facilitating late-stage functionalization protocols crucial for medicinal chemistry applications (Hell et al., 2019).

Green Chemistry and Polymer Science

Cyclopentyl Methyl Ether as a Green Solvent : Although not directly about cyclopentylmethanesulfonyl chloride, research by Abreu et al. (2016) introduces Cyclopentyl methyl ether (CPME) as an environmentally friendly solvent for polymerizations, suggesting the potential for cyclopentyl-based compounds in promoting sustainable chemical processes (Abreu et al., 2016).

Catalysis and Synthesis

Cyanuric Chloride-Catalyzed Synthesis : Wu et al. (2010) highlight the use of cyanuric chloride in catalyzing the synthesis of N-sulfonyl imines, indicating the versatility of sulfonyl chloride derivatives in facilitating bond-forming reactions under mild conditions (Wu et al., 2010).

Environmental and Material Sciences

Fabrication of Nanofiltration Membranes : A study by Chen et al. (2015) involves the interfacial polymerization of diamines and trimesoyl chloride, demonstrating the creation of thin-film composite membranes for nanofiltration. Although it doesn't use cyclopentylmethanesulfonyl chloride directly, this research illustrates the importance of sulfonyl chloride derivatives in developing advanced materials for water purification (Chen et al., 2015).

Safety And Hazards

Cyclopentylmethanesulfonyl chloride is classified as a dangerous substance. It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

cyclopentylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKELTSTWLHPFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370715
Record name Cyclopentylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylmethanesulfonyl Chloride

CAS RN

242459-85-4
Record name Cyclopentylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylmethanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The subtitle compound was prepared by the method of Preparation 58 from sodium cyclopentylmethanesulfonate [Preparation 64] and thionyl chloride, to afford cyclopentylmethanesulfonyl chloride as a solid.
Name
sodium cyclopentylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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